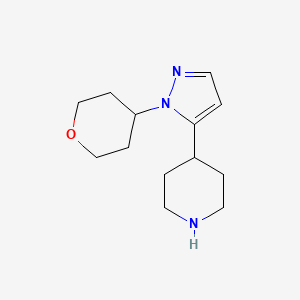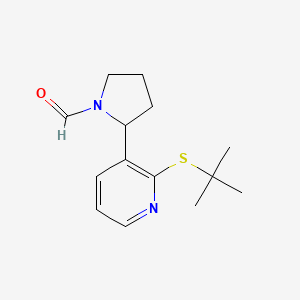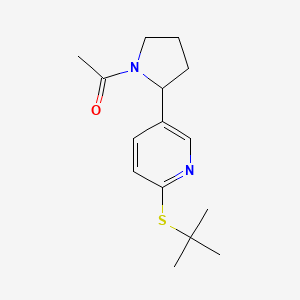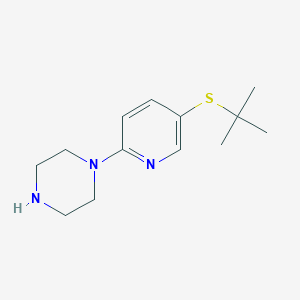
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and pyridinyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, triazole derivatives are often explored for their potential as therapeutic agents, including antifungal, antibacterial, and anticancer properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorophenyl)(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine
- (4-Chlorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
The unique combination of the fluorophenyl and pyridinyl groups in (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine may confer specific biological activities and binding affinities that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C14H12FN5 |
|---|---|
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C14H12FN5/c15-11-3-1-9(2-4-11)12(16)14-18-13(19-20-14)10-5-7-17-8-6-10/h1-8,12H,16H2,(H,18,19,20) |
Clé InChI |
HFINSPIUUKOLNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=CC=NC=C3)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)












